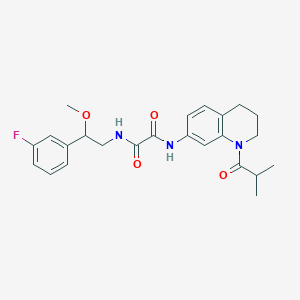![molecular formula C15H10ClN5O B2696237 3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 2109419-21-6](/img/structure/B2696237.png)
3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several interesting functional groups including a chloromethyl group, a phenyl group, an oxadiazole ring, and a triazolo-pyridine ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The presence of multiple heterocyclic rings (oxadiazole and triazolo-pyridine) in the compound suggests that it might have interesting electronic properties. These rings are often planar and can participate in pi-stacking interactions .Chemical Reactions Analysis
The chloromethyl group is a good leaving group, so it might undergo nucleophilic substitution reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of aromatic rings and a chloromethyl group suggests that the compound might be relatively non-polar and could have a high boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Prakash et al. (2011) outlines a facile synthesis method for a series of new triazolopyridines, including structures similar to the compound , through oxidative cyclization. These compounds were tested for their antimicrobial activities, indicating potential as potent antimicrobial agents. The methodology emphasizes the use of iodine(III)-mediated oxidative approach for easy access to these compounds, showcasing their significance in the development of new antimicrobial therapies (Prakash et al., 2011).
Chemical Reactions and Electrophile Treatment
Jones et al. (1981) investigate the reactions of triazolopyridine with various electrophiles, including chlorine and bromine. The study provides insights into the chemical behavior of triazolopyridines under different conditions, contributing to a deeper understanding of their chemical properties and potential modifications for various applications (Jones et al., 1981).
Synthesis of Oxadiazole Derivatives
Karpina et al. (2019) detail the synthesis of novel acetamides bearing an oxadiazole cycle, highlighting the versatility of these compounds in producing a wide array of derivatives with potential biological activities. This research underscores the importance of structural variation in the development of new compounds for pharmaceutical applications (Karpina et al., 2019).
Antibacterial Activity of Oxadiazole Derivatives
Hu et al. (2005) conducted a study on the synthesis and evaluation of antibacterial activities of polyheterocycles, including oxadiazole derivatives. The findings demonstrate the potential of these compounds in developing new antibacterial drugs, with some showing promising activity against various bacterial strains (Hu et al., 2005).
Novel Heterocyclic Antimicrobial Agents
Mabkhot et al. (2016) explore the synthesis of new heterocycles incorporating thiophene moieties and their antimicrobial properties. This research indicates the potential of such compounds in the treatment of infections, particularly fungal infections, showcasing the therapeutic applications of triazolopyridine derivatives (Mabkhot et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to inhibit xanthine oxidase (xo), a significant target for developing novel drugs to treat hyperuricemia and/or gout .
Mode of Action
Similar compounds have been found to interact with amino acid residues asn768, arg880, and thr1010 in the binding site of xo . These interactions are essential for the affinities of these inhibitors.
Biochemical Pathways
If the compound acts as an xo inhibitor like its similar compounds, it would affect the purine degradation pathway, leading to decreased production of uric acid .
Pharmacokinetics
The compound’s predicted properties include a melting point of 11726° C, a boiling point of 3583° C at 760 mmHg, a density of 14 g/cm^3, and a refractive index of n20D 1.57 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
If the compound acts as an xo inhibitor, it would lead to decreased production of uric acid, potentially alleviating symptoms of hyperuricemia and/or gout .
Eigenschaften
IUPAC Name |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O/c16-9-13-19-18-12-8-11(6-7-21(12)13)15-17-14(20-22-15)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZHWUKCNIONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2696154.png)
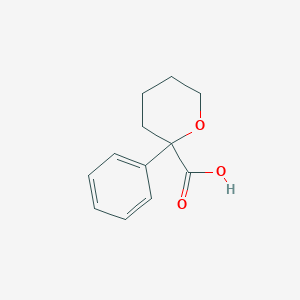
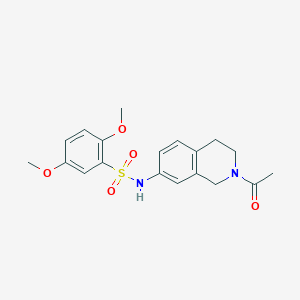

![N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B2696162.png)
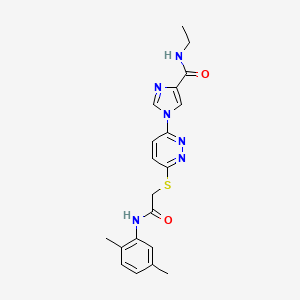
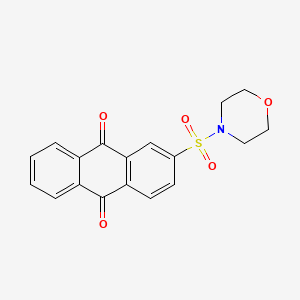
![2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2696169.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)
![N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2696173.png)
![1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2696174.png)
